
zinc;4-hydroxybenzenesulfonate
Overview
Description
Preparation Methods
Zinc phenolsulfonate is synthesized through a chemical reaction involving zinc and phenolsulfonic acid . The reaction typically involves the following steps:
Reaction of Zinc with Phenolsulfonic Acid: Zinc metal or zinc oxide is reacted with phenolsulfonic acid in an aqueous solution.
Crystallization: The resulting solution is then cooled to allow the zinc phenolsulfonate to crystallize out of the solution.
Purification: The crystals are purified by recrystallization from warm water.
Industrial production methods often involve similar steps but on a larger scale, with additional purification steps to ensure the product meets the required specifications for use in cosmetics and other applications .
Chemical Reactions Analysis
Zinc phenolsulfonate undergoes several types of chemical reactions, including:
Oxidation: Zinc phenolsulfonate can be oxidized to form zinc sulfate and phenol.
Reduction: It can be reduced to zinc metal and phenolsulfonic acid under certain conditions.
Substitution: Zinc phenolsulfonate can undergo substitution reactions where the phenol group is replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like hydrogen gas . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Agriculture
Zinc phenolsulfonate is utilized as an insecticide due to its toxic effects on pests. Its antimicrobial properties allow it to effectively target various agricultural pathogens, contributing to improved crop health and yield.
Pharmaceuticals
In the pharmaceutical domain, zinc phenolsulfonate has been studied for its antiseptic properties. Research indicates its effectiveness against a range of bacteria and fungi, including Staphylococcus aureus and Escherichia coli . The compound's mechanism involves disrupting microbial cell membranes, although the exact pathways remain under investigation .
Additionally, it has shown potential in promoting wound healing by stimulating fibroblast growth and reducing inflammation. Studies have indicated that it can modulate inflammatory mediators like cytokines and prostaglandins in cell cultures.
Industrial Applications
Zinc phenolsulfonate serves as a catalyst in organic synthesis and a reagent in various chemical reactions. Its unique properties allow it to act effectively in producing specialty chemicals and additives used in different industrial processes.
Antimicrobial Efficacy
A study demonstrated that zinc phenolsulfonate exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria. The compound was effective at low concentrations, indicating its potential as a viable alternative to traditional antibiotics .
Wound Healing Properties
In animal models of skin inflammation, zinc phenolsulfonate was found to significantly reduce inflammation markers while promoting angiogenesis—an essential process for effective wound healing. This suggests its dual role in both reducing inflammation and facilitating tissue repair.
Mechanism of Action
The mechanism by which zinc phenolsulfonate exerts its effects involves several molecular targets and pathways:
Antimicrobial Action: Zinc phenolsulfonate inhibits the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic processes.
Astringent Action: The compound works as an astringent by causing the contraction of skin cells and tissues, which helps to tighten and tone the skin.
Deodorant Action: Zinc phenolsulfonate neutralizes odors by reacting with odor-causing compounds and inhibiting the growth of odor-producing bacteria.
Comparison with Similar Compounds
Zinc phenolsulfonate can be compared with other similar compounds, such as:
Zinc chloride: This compound is also used as an antimicrobial agent, but it is more corrosive and less commonly used in cosmetics.
Zinc phenolsulfonate is unique in its combination of antimicrobial, astringent, and deodorant properties, making it a versatile ingredient in various applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for zinc 4-hydroxybenzenesulfonate, and how do stoichiometric ratios influence crystal purity?
Methodological Answer:
- Synthesis Protocol : React equimolar quantities of zinc chloride (ZnCl₂) and 4-hydroxybenzenesulfonic acid in aqueous solution under ambient conditions. Slow evaporation at 25°C yields colorless prismatic crystals within 3–7 days .
- Critical Parameters :
- pH Control : Maintain near-neutral pH to avoid hydrolysis of zinc ions.
- Solvent Purity : Use deionized water to prevent contamination by competing anions (e.g., Cl⁻, SO₄²⁻).
- Stoichiometric Impact : Excess ligand (4-hydroxybenzenesulfonate) can lead to amorphous precipitates, while excess zinc salts may result in mixed-phase products.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing zinc 4-hydroxybenzenesulfonate?
Methodological Answer:
- X-ray Diffraction (XRD) : Resolves crystal structure (e.g., monoclinic system, space group P21/c with lattice parameters a = 11.7957 Å, b = 7.2590 Å, c = 25.3992 Å, β = 94.34°) .
- FTIR Spectroscopy : Identifies functional groups (e.g., sulfonate S=O stretches at 1180–1200 cm⁻¹, hydroxyl O–H at 3400 cm⁻¹).
- Thermogravimetric Analysis (TGA) : Determines hydration states (e.g., dihydrate decomposition at 110–150°C) .
- Nuclear Magnetic Resonance (NMR) : ¹H NMR in D₂O confirms aromatic proton environments (δ 6.8–7.2 ppm).
Q. How can HPLC be optimized for quantifying trace amounts of zinc 4-hydroxybenzenesulfonate in complex matrices?
Methodological Answer:
- Column Selection : Use a C18 reverse-phase column (5 µm particle size, 250 mm length) .
- Mobile Phase : 3.5 mM sodium carbonate buffer (pH 10.2) at 1.2 mL/min flow rate .
- Detection : UV absorbance at 254 nm for sulfonate moieties.
- Validation :
Q. What are the recommended storage conditions to ensure long-term stability of zinc 4-hydroxybenzenesulfonate?
Methodological Answer:
- Temperature : Store at 0–6°C in airtight containers to prevent hydration/dehydration cycles .
- Light Sensitivity : Protect from UV exposure to avoid sulfonate group degradation.
- Moisture Control : Use desiccants (e.g., silica gel) to maintain anhydrous or defined hydrate forms .
Advanced Research Questions
Q. How do photocatalytic degradation pathways of zinc 4-hydroxybenzenesulfonate vary under TiO₂/UV vs. O₃/UV systems?
Methodological Answer:
- Experimental Design :
- Key Metrics :
Q. How should researchers address discrepancies in reported crystal lattice parameters for zinc 4-hydroxybenzenesulfonate hydrates?
Methodological Answer:
- Refinement Checks : Use SHELXL for structure refinement with high-resolution data (R₁ < 0.03). Validate with PLATON/ADDSYM to detect missed symmetry .
- Common Pitfalls :
- Data Reconciliation : Cross-reference with CSD (Cambridge Structural Database) entries for comparable hydrates.
Q. What methodological strategies resolve contradictions in reported biological activities of zinc 4-hydroxybenzenesulfonate?
Methodological Answer:
- Purity Verification : Confirm compound integrity via HPLC (>97% purity) and XRD (phase matching) .
- Dose-Response Analysis : Test across a concentration gradient (1–100 µM) to identify non-linear effects.
- Control Experiments :
Q. How can intercalation chemistry be leveraged to modify the reactivity of zinc layered hydroxides with 4-hydroxybenzenesulfonate?
Methodological Answer:
- Synthesis Protocol : Co-precipitate Zn(NO₃)₂ and 4-hydroxybenzenesulfonic acid at pH 7.5–8.5 .
- Characterization :
- XRD : Basal spacing expansion (Δd ≈ 8.9 Å confirms intercalation).
- FTIR : Shift in sulfonate asymmetric stretch (Δν = 15–20 cm⁻¹).
- Applications : Enhanced thermal stability for controlled-release formulations .
Properties
CAS No. |
127-82-2 |
---|---|
Molecular Formula |
C6H6O4SZn |
Molecular Weight |
239.6 g/mol |
IUPAC Name |
4-hydroxybenzenesulfonic acid;zinc |
InChI |
InChI=1S/C6H6O4S.Zn/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4,7H,(H,8,9,10); |
InChI Key |
OVKSISLQQUYEAI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Zn+2] |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)O.[Zn] |
boiling_point |
248 °F at 760 mmHg (decomposes) (USCG, 1999) |
Color/Form |
Colorless transparent crystals or white granular powder |
density |
greater than 1 at 68 °F (USCG, 1999) |
Key on ui other cas no. |
127-82-2 |
physical_description |
Zinc phenolsulfonate appears as a colorless to white crystalline solid which turns pink on exposure to air. The primary is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is soluble in water. It is used as an insecticide and in medicine. Octahydrate: Odorless solid; Effloresces in dry air; [Merck Index] |
Pictograms |
Irritant |
solubility |
Solubility: 62.5 g/100 cc cold water; 250 g/100 cc water at 100 °C; 55.6 g/100 cc alcohol at 25 °C /Octahydrate/ |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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